2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-15-11-17(26-16-4-2-1-3-14(15)16)19(24)22-9-5-13(6-10-22)25-18-12-20-7-8-21-18/h1-4,7-8,11-13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMRCAMNRCZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS No.: 1421509-59-2) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- A chromenone core , which is known for its diverse biological activities.
- A piperidine ring , contributing to its pharmacological properties.
- A pyrazinyl moiety , which may enhance interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.36 g/mol |
| Melting Point | Not explicitly stated |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it may act as an inhibitor of certain protein kinases, leading to the modulation of cell signaling pathways crucial for cell proliferation and survival.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell signaling, thus promoting apoptosis in malignant cells.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Anti-inflammatory Agents : There is preliminary evidence suggesting that it may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels. This suggests its potential use as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substituents at Position 2
The chromone core’s bioactivity often depends on substituents at position 2. Key analogs include:
- 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17): Substituent: Thiazolo-isoxazole-amino group at position 6, methyl at position 4.
- Example 29 (): Substituent: 1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl group at position 2, with 5-fluoro and 3-phenyl groups. The pyrazolo-pyrimidine substituent offers multiple hydrogen-bonding sites, akin to the pyrazine in the target compound. Fluorine at position 5 may improve metabolic stability .
Extended Ether/Carbonyl Substituents
- 2-(4-(2-(2-Azidoethoxy)ethoxy)phenyl)-3-(benzyloxy)-4H-chromen-4-one () :
- Substituent: Azidoethoxy-ethoxy phenyl (position 2) and benzyloxy (position 3).
- Molecular formula: C₂₆H₂₃N₃O₅; molecular weight: 457.486 g/mol.
- The azide group enables click chemistry applications, whereas the target compound’s piperidine-pyrazine substituent is more suited for target-specific interactions .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multi-step reactions involving:
- Coupling reactions : Amide bond formation between the pyrazine-piperidine fragment and the chromenone core using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF .
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >90% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL refinement (via the SHELX suite) is standard for small-molecule crystallography .
- Spectroscopic techniques :
- NMR : H and C NMR confirm substituent positions (e.g., pyrazine-O-piperidine linkage at C4 of chromenone) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 406.1298) .
Q. What safety protocols are recommended for handling this compound?
- Toxicity mitigation : Use PPE (gloves, goggles) due to potential irritant properties (similar piperidine-chromenone analogs show H315/H319 hazards) .
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Common discrepancies arise from:
- Metabolic instability : The pyrazine-piperidine moiety may undergo hepatic oxidation. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in vitro to assess intrinsic activity .
- Solubility limitations : Low aqueous solubility (logP ~3.5) reduces bioavailability. Formulation with cyclodextrins or PEGylation improves in vivo efficacy .
Q. What computational strategies are effective for predicting binding modes of this compound with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous kinases (e.g., PDB 8DQ) to model interactions .
- MD simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of hydrogen bonds between the chromenone carbonyl and kinase catalytic lysine .
Q. How do structural modifications (e.g., fluorination of pyrazine) impact the compound’s fluorescence properties?
Q. What experimental controls are critical when assessing this compound’s role in reactive oxygen species (ROS) modulation?
Q. How can crystallographic disorder in the piperidine ring be addressed during refinement?
- SHELXL constraints : Apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters for disordered atoms .
- Twinned data : Use PLATON’s TwinRotMat to detect and model twinning (common in monoclinic systems with β ≈ 90°) .
Methodological Considerations for Data Reproducibility
Q. Why do HPLC purity assays vary between labs for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
